molecular formula C14H14FNO2S B500433 N-benzyl-4-fluoro-3-methylbenzenesulfonamide CAS No. 902249-21-2

N-benzyl-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B500433
CAS No.: 902249-21-2
M. Wt: 279.33g/mol
InChI Key: DPLOVLUYGGXPSJ-UHFFFAOYSA-N
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Description

N-benzyl-4-fluoro-3-methylbenzenesulfonamide is a fluorinated sulfonamide derivative, a class of compounds that has garnered significant interest in medicinal chemistry for its diverse pharmacological potential. Fluorinated sulphonamide molecules are increasingly important in the chemical sector for discovering new entities with distinct physical, chemical, and biological characteristics . Researchers are exploring these compounds for their ability to interact with key neurological targets. While specific studies on this exact compound are not fully available in the public domain, structurally related sulfonamides have demonstrated a robust capacity to attenuate behavioral sensitization induced by substances like nicotine, which is a key model for studying the neuroplasticity underlying addiction and relapse . The documented role of sulfonamides as carbonic anhydrase inhibitors is a key mechanism of interest, as this activity is linked to enhanced dopaminergic tone and the normalization of glutamate release, thereby stabilizing neuroplasticity . Furthermore, closely related sulfonamide compounds have shown promising analgesic and antiallodynic effects in models of acute and diabetic neuropathic pain . The antinociceptive effects of these compounds appear to involve serotonergic (5-HT3) and opioidergic pathways, suggesting a complex central mechanism of action . This makes this compound a valuable chemical tool for researchers investigating novel therapeutic strategies for managing central nervous system disorders, chronic pain conditions, and for further exploring the structure-activity relationships of this pharmaceutically active class of molecules.

Properties

IUPAC Name

N-benzyl-4-fluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-9-13(7-8-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLOVLUYGGXPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 4-Fluoro-3-Methylbenzenesulfonamide

Reaction Scheme:

4-Fluoro-3-methylbenzenesulfonyl chloride+Ammonia4-Fluoro-3-methylbenzenesulfonamide+HCl\text{4-Fluoro-3-methylbenzenesulfonyl chloride} + \text{Ammonia} \rightarrow \text{4-Fluoro-3-methylbenzenesulfonamide} + \text{HCl}

Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (2.1 equiv)

  • Temperature: 0–5°C (initial), then room temperature

  • Reaction Time: 4–6 hours

Yield: 78–85% (crude), purified via recrystallization from ethanol/water.

Step 2: N-Benzylation

Reaction Scheme:

4-Fluoro-3-methylbenzenesulfonamide+Benzyl bromideN-Benzyl-4-fluoro-3-methylbenzenesulfonamide+HBr\text{4-Fluoro-3-methylbenzenesulfonamide} + \text{Benzyl bromide} \rightarrow \text{this compound} + \text{HBr}

Optimized Parameters:

ParameterValue
SolventDimethylformamide (DMF)
BasePotassium carbonate (3.0 equiv)
Temperature80°C
Reaction Time12 hours
Yield72% (after column chromatography)

Key Observation: Excess benzyl bromide (1.5 equiv) improves conversion rates by mitigating steric hindrance from the methyl and fluorine substituents.

One-Pot Synthesis Using Biphasic Solvent Systems

Recent advancements demonstrate the feasibility of a one-pot methodology, reducing purification steps and improving atom economy. This approach adapts techniques validated for N-allyl-N-benzyl-4-methylbenzenesulfonamide.

Reaction Design

Components:

  • Sulfonylating Agent: 4-Fluoro-3-methylbenzenesulfonyl chloride

  • Amine: Benzylamine and ethylamine (1:1 molar ratio)

  • Solvent System: Toluene/Water (semi-miscible biphasic)

Mechanistic Advantage:
The biphasic system facilitates:

  • Rapid removal of HCl by-product into the aqueous phase

  • Enhanced mixing through interfacial turbulence

  • Simplified workup via phase separation

Performance Metrics:

MetricOne-Pot MethodClassical Method
Total Yield68%58%
Reaction Time8 hours18 hours
Purity (HPLC)95%92%

Industrial-Scale Production Considerations

Patent literature on analogous fluoro-sulfonamide syntheses provides insights into scalable manufacturing.

Continuous Flow Reactor Design

Key Features:

  • Reactors: Series of packed-bed reactors with Cu-based catalysts

  • Temperature Gradient: 130–170°C (prevents thermal degradation)

  • Pressure: 2–5 bar (enhances reaction kinetics)

Process Advantages:

  • 98% conversion of 4-fluoro-3-methylbenzenesulfonyl chloride

  • 90% isolated yield after continuous extraction

  • 50% reduction in solvent waste compared to batch processes

Byproduct Management

Common byproducts and mitigation strategies:

ByproductSourceMitigation Technique
Di-sulfonamideOver-sulfonylationControlled reagent stoichiometry
Dehalogenated compoundsThermal decompositionPrecise temperature zoning
Oxidized derivativesAir exposure during processingNitrogen blanket in reaction vessels

Reaction Condition Optimization

Critical parameters influencing synthesis efficiency:

Temperature Effects

Data extrapolated from bromo-fluoro-benzaldehyde syntheses:

Temperature (°C)Yield (%)Purity (%)
1004588
1307292
1508595
1707889

Optimum Range: 130–150°C balances yield and thermal stability.

Catalytic Enhancements

Copper(I) iodide (0.1 equiv) boosts N-benzylation efficiency:

CatalystReaction Time (h)Yield (%)
None1258
CuI682
Pd(OAc)₂874

Analytical Characterization

Crystallographic data for structural confirmation (analogous to N-allyl-N-benzyl-4-methylbenzenesulfonamide):

Crystal System: Orthorhombic
Space Group: Pna2₁
Unit Cell Parameters:

a=18.6919(18)A˚,b=10.5612(10)A˚,c=8.1065(8)A˚a = 18.6919(18)\,Å,\quad b = 10.5612(10)\,Å,\quad c = 8.1065(8)\,Å

Volume: 1600.3(3) ų
Z: 4

Spectroscopic Signatures:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 5H), 4.21 (s, 2H), 2.45 (s, 3H)

  • ¹³C NMR: 162.1 (C-F), 142.3 (SO₂), 135.8–127.2 (aromatic), 53.4 (N-CH₂), 20.1 (CH₃)

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.

    Reduction Reactions: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides with different functional groups replacing the fluorine atom.

    Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.

    Reduction Reactions: Products include primary amines derived from the reduction of the sulfonamide group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-benzyl-4-fluoro-3-methylbenzenesulfonamide typically involves a two-step process. The initial step includes the treatment of 4-fluoro-3-methylbenzenesulfonyl chloride with a primary amine to produce the corresponding sulfonamide. Following this, benzylation occurs to yield the final product. Recent advancements have focused on developing environmentally friendly synthesis methods that enhance yield and reduce reaction time through the use of ionic bases like potassium carbonate .

Biological Activities

2.1 Inhibition of γ-Secretase

One significant application of this compound is its role as an inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease. Compounds containing the N-benzylbenzenesulfonamide moiety have demonstrated efficacy in inhibiting this enzyme, thereby reducing the production of amyloid β-peptide, which accumulates in the brains of Alzheimer’s patients . This inhibition is crucial for developing therapeutic strategies against neurodegenerative diseases.

2.2 Sodium Channel Modulation

Research indicates that benzenesulfonamide derivatives, including this compound, can modulate voltage-gated sodium channels. These channels are vital for neuronal excitability and are involved in conditions such as epilepsy. The compound has shown promise in treating sodium channel-mediated disorders by acting as a therapeutic agent to stabilize neuronal activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Stenfors & Ngassa (2020)Synthesis and characterizationDeveloped a one-pot synthesis method with improved yields using environmentally benign conditions; characterized via crystallography .
BAY-390 Study (2023)CNS penetration and TRPA1 inhibitionDemonstrated that derivatives of sulfonamides can effectively inhibit TRPA1, a receptor involved in pain pathways .
Sodium Channel StudiesEpilepsy treatmentIdentified compounds that regulate sodium channels, indicating potential for treating seizure disorders .

Mechanism of Action

The mechanism of action of N-benzyl-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, such as proteins and enzymes, affecting their function. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of biological targets. The benzyl group can contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

1-Fluoro-4-(Methylsulfonyl)Benzene (Related Substance N)

  • Structure : Lacks the benzylamine group and methyl substituent present in the target compound.
  • The methylsulfonyl group is strongly electron-withdrawing, increasing acidity of adjacent protons .
  • Applications : Often observed as a metabolite or synthetic intermediate in pharmaceuticals like Bicalutamide .

N-[4-Fluoro-3-(Trifluoromethyl)-Benzyl]-N-(3-Methylbenzo[b]Thiophen-2-Yl)-4-Carboxy-Benzenesulfonamide

  • Structure : Features a trifluoromethyl group (electron-withdrawing) and a carboxylate moiety, unlike the target compound’s methyl group.
  • Properties : The trifluoromethyl group enhances metabolic stability and electronegativity, while the carboxylate improves water solubility. This compound’s dual substituents may favor interactions with polar biological targets, such as enzymes or ion channels .

N-[4-(3-Chloro-4-Fluorophenylamino)-3-Cyano-7-Ethoxyquinolin-6-Yl]-4-(Dimethylamino)-2(E)-Butenamide

  • Structure: Incorporates a quinoline core with chloro, fluoro, and cyano substituents, differing significantly from the benzene-sulfonamide backbone.
  • Properties: The cyano and ethoxy groups contribute to π-π stacking and hydrogen bonding, respectively, which are critical for DNA intercalation or kinase inhibition.

Key Findings :

  • Fluorine : Enhances electronegativity and metabolic stability across all compounds .
  • Methyl vs. Trifluoromethyl : The latter increases electron-withdrawing effects and steric hindrance, impacting binding kinetics .
  • Benzyl Group : Improves lipid bilayer penetration but may reduce aqueous solubility compared to carboxylate-containing analogs .

Research Implications

The structural diversity of benzenesulfonamides underscores their adaptability in drug design. For instance:

  • Electron-Withdrawing Groups (e.g., CF₃, CN): Improve binding to charged residues in enzyme active sites .
  • Steric Bulk (e.g., benzyl, quinoline): Modulates selectivity for hydrophobic pockets in biological targets .

Biological Activity

N-benzyl-4-fluoro-3-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activity

This compound has been investigated primarily for its antimicrobial and anticancer properties. The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis, thereby inhibiting bacterial growth. Additionally, the compound's structural features suggest potential applications in targeting various biological pathways.

The mechanism of action involves several key interactions:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes such as dihydropteroate synthase, crucial for folic acid synthesis in bacteria.
  • Binding Affinity : The fluorine atom enhances lipophilicity and metabolic stability, allowing effective interaction with hydrophobic regions of biological targets.
  • Protein Interaction : The benzyl group can increase binding affinity to specific receptors or enzymes, influencing their activity.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. A study reported its effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

Bacterial StrainMIC (nM)
Staphylococcus aureus44
MRSA (various strains)11 - 180
Bacillus subtilis180

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer cells). The mechanism involved caspase activation and morphological changes indicative of apoptosis .

Cancer Cell LineIC50 (μM)Apoptosis Induction
MDA-MB-2312.5 - 10Significant
Other cancer typesVariesVaries

Case Studies

  • Inhibition of Cancer Cell Growth : A study focused on the effects of this compound on MDA-MB-231 cells showed that treatment led to a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis rates compared to controls .
  • Antibacterial Efficacy : Another study demonstrated that the compound exhibited potent activity against MRSA strains, outperforming several reference antibiotics at non-cytotoxic concentrations .

Q & A

Q. What experimental approaches can elucidate the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to purified enzyme targets.
  • X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., carbonic anhydrase) to visualize binding modes .

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